methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride

Description

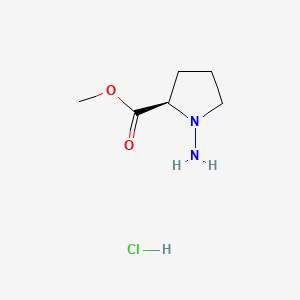

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely employed as a building block in pharmaceutical synthesis. Its molecular formula is C₇H₁₃ClN₂O₂, with a molecular weight of 192.64 g/mol (exact value inferred from analogs in ). This compound features a stereochemically defined (2R) configuration, an amino group at position 1, and a methyl ester at position 2, rendering it valuable for constructing bioactive molecules.

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

methyl (2R)-1-aminopyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-8(5)7;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

XVFWEBJMAVNTHD-NUBCRITNSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1N.Cl |

Canonical SMILES |

COC(=O)C1CCCN1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups attached to the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Scientific Research Applications

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Stereochemical Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their physicochemical properties and biological activity. Key stereoisomers include:

| Compound Name | Configuration | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Storage Conditions |

|---|---|---|---|---|---|

| Methyl (2R)-1-aminopyrrolidine-2-carboxylate HCl | (2R) | C₇H₁₃ClN₂O₂ | 192.64* | Not explicitly stated | Likely 2–8°C (inferred) |

| Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate HCl | (2R,4S) | C₁₄H₁₉ClN₂O₄ | 314.76 | 1279026-46-8 | Inert atmosphere, 2–8°C |

| Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate HCl | (2R,4R) | C₁₄H₁₉ClN₂O₄ | 314.76 | 1279038-51-5 | Inert atmosphere, 2–8°C |

Key Observations :

Functional Group Modifications

Protection/Deprotection Strategies

- Cbz Protection: The Cbz group in analogs () provides temporary amine protection during synthesis, enabling selective deprotection under hydrogenolysis. This contrasts with the unprotected amine in the target compound, which may limit its stability under acidic conditions .

- Boc Protection: (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride () uses tert-butoxycarbonyl (Boc) protection, which is cleaved under acidic conditions. Boc-protected analogs generally exhibit better solubility in organic solvents compared to the target compound .

Substituent Effects

- Halogenated Derivatives : 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid () and 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () demonstrate that electron-withdrawing substituents (e.g., Cl) enhance electrophilic reactivity, facilitating amide bond formation. However, these derivatives lack the ester moiety present in the target compound, limiting their utility as ester-based precursors .

- Methoxy Derivatives : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () shows that electron-donating groups (e.g., OMe) may reduce reactivity but improve metabolic stability in drug candidates .

Biological Activity

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C6H12N2O2

- SMILES : COC(=O)[C@H]1CCCN1N

- InChIKey : GPTHYJZLMPEXPV-RXMQYKEDSA-N

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity. The hydrochloride form enhances solubility, making it suitable for various applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and selectivity. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby blocking enzymatic activity .

Pharmacological Applications

Research indicates that this compound has potential applications in treating neurological disorders. Its derivatives have shown promise in drug design related to neurotransmitter receptors, particularly ionotropic glutamate receptors, which are crucial for synaptic transmission and plasticity.

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Target Receptors | Notes |

|---|---|---|---|

| Methyl (2R)-1-aminopyrrolidine-2-carboxylate HCl | Neuroprotective | Glutamate receptors | Potential in neurodegenerative diseases |

| Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate | Antioxidant | Ionotropic glutamate receptors | Role in synaptic plasticity |

| Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate HCl | Enzyme inhibitor | Various enzymes | Chiral building block in drug synthesis |

Neuroprotective Effects

A study examining the neuroprotective effects of this compound demonstrated its ability to enhance neuronal survival under oxidative stress conditions. The compound was shown to modulate glutamate receptor activity, reducing excitotoxicity associated with neurodegenerative diseases like Alzheimer's.

Synthesis and Derivative Development

Research into the synthesis of this compound has revealed efficient methods for producing derivatives with enhanced pharmacological properties. These derivatives have been evaluated for their binding affinities to various biological targets, showcasing the compound's versatility as a lead structure in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.